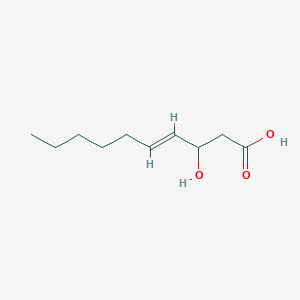

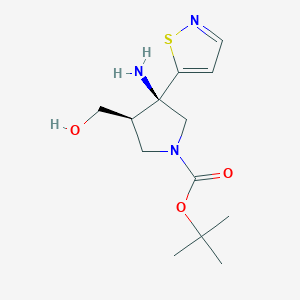

![molecular formula C10H8O2S B3241492 Benzo[b]thiophene-7-acetic acid CAS No. 1468-80-0](/img/structure/B3241492.png)

Benzo[b]thiophene-7-acetic acid

概要

説明

Benzo[b]thiophene-7-acetic acid is a compound that has a molecular weight of 409.59 . It is a derivative of Benzo[b]thiophene, an aromatic organic compound with a molecular formula of C8H6S . It has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, a more complex 2,3-disubstituted benzothiophene can be synthesized .

Chemical Reactions Analysis

The chemical reactions of thiophenes can be classified into electrophilic, nucleophilic, or radical reactions . Electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later . The descriptions of these methods as well as their applications in the modern chemistry of thiophene are presented together with historical examples where relevant .

科学的研究の応用

Biodegradation and Environmental Impact

Thiophene derivatives, including condensed thiophenes found in petroleum, have been studied for their environmental impact and biodegradation pathways. Kropp and Fedorak (1998) reviewed the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum, highlighting the need for understanding the fate of these compounds in contaminated environments. This research suggests potential applications in environmental science, focusing on pollution mitigation and the development of bioremediation strategies for thiophene-containing pollutants (Kropp & Fedorak, 1998).

Anticancer and Antimicrobial Activities

Thiophene derivatives have been recognized for their wide range of bioactivities, including antimicrobial and anticancer properties. Xuan (2020) discussed the significant applications of thiophene derivatives in medicinal chemistry, where they exhibit antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. This review underscores the importance of thiophene compounds in drug development and their role in addressing various health conditions (Xuan, 2020).

Synthesis and Chemical Properties

Recent advancements in the synthesis of thiophenes have been reported, which are crucial for their applications in drug development and organic materials. The synthesis methods have evolved to improve the efficiency and versatility of thiophene derivatives, with applications extending beyond medicinal chemistry to include agrochemicals, flavors, and dyes. These developments highlight the importance of thiophenes in various scientific and industrial applications (Xuan, 2020).

Analytical and Biomonitoring Techniques

The role of thiophene analogs in analytical chemistry and biomonitoring has been explored, especially in the context of detecting carcinogenicity and exposure to hazardous substances. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, indicating the potential of these compounds in toxicological studies and risk assessment. This research emphasizes the utility of thiophene derivatives in developing analytical methods for environmental and health monitoring (Ashby et al., 1978).

Safety and Hazards

作用機序

Mode of Action

It is suggested that the compound may have stimulatory action on adrenergic neurotransmission and inhibitory action on GABA-ergic neurotransmission .

Biochemical Pathways

The compound’s potential effects on adrenergic and GABA-ergic neurotransmission suggest it may influence pathways related to these neurotransmitter systems .

Result of Action

Given its potential effects on adrenergic and GABA-ergic neurotransmission, it may influence cellular processes related to these neurotransmitter systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-benzothiophen-7-yl)acetic acid . These factors can include pH, temperature, presence of other molecules, and more.

生化学分析

Biochemical Properties

It is known that this compound can undergo oxidation reactions

Molecular Mechanism

The molecular mechanism of action of 2-(1-Benzothiophen-7-yl)acetic acid is not well defined. It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(1-benzothiophen-7-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMVPQVMUHEPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(=O)O)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

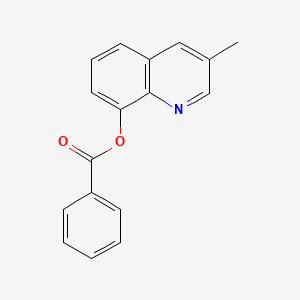

![tert-butyl (4aR,7aR)-2-benzamido-7a-isothiazol-5-yl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazine-6-carboxylate](/img/structure/B3241419.png)

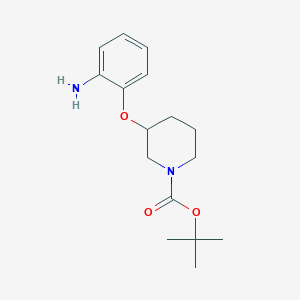

![5-(3-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-oxoethyl)pyrazolo[1,5-A]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3241441.png)

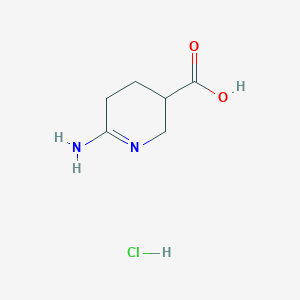

![[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine](/img/structure/B3241456.png)

![(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3241477.png)

![1-Piperidinecarboxylic acid, 4-[(ethenylsulfonyl)amino]-, 1,1-dimethylethyl ester](/img/structure/B3241502.png)